molecular formula C5H6BrF3 B13490080 rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis

rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis

Cat. No.: B13490080
M. Wt: 203.00 g/mol
InChI Key: DDNFMRMLLSCYSF-QWWZWVQMSA-N
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Description

rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis is a cyclopropane derivative characterized by the presence of a bromomethyl group and a trifluoromethyl group on the cyclopropane ring

Properties

Molecular Formula

C5H6BrF3

Molecular Weight

203.00 g/mol

IUPAC Name

(1S,2R)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane

InChI

InChI=1S/C5H6BrF3/c6-2-3-1-4(3)5(7,8)9/h3-4H,1-2H2/t3-,4-/m1/s1

InChI Key

DDNFMRMLLSCYSF-QWWZWVQMSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1C(F)(F)F)CBr

Canonical SMILES

C1C(C1C(F)(F)F)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis typically involves the cyclopropanation of alkenes using bromomethyl and trifluoromethyl reagents. One common method involves the reaction of an alkene with a bromomethyl trifluoromethyl carbene precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.

    Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.

    Reduction Reactions: Products include difluoromethyl and monofluoromethyl derivatives.

Scientific Research Applications

rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in cyclopropanation reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bromomethyl)-2-(difluoromethyl)cyclopropane
  • 1-(Chloromethyl)-2-(trifluoromethyl)cyclopropane
  • 1-(Bromomethyl)-2-(trifluoromethyl)cyclobutane

Uniqueness

rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis is unique due to the combination of the bromomethyl and trifluoromethyl groups on a cyclopropane ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of both electron-withdrawing and electron-donating groups on the cyclopropane ring can influence the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry.

Biological Activity

rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis is a cyclopropane derivative characterized by its unique structural features, including a bromomethyl group and a trifluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of halogen substituents significantly influences its chemical reactivity and biological interactions.

  • Molecular Formula : C5_5H6_6BrF3_3
  • Molecular Weight : 203.00 g/mol
  • CAS Number : 2092389-69-8

Preliminary studies suggest that rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane may exert its biological effects through modulation of specific enzymes or receptors. The electron-withdrawing trifluoromethyl group enhances binding affinity to biological targets, which may lead to significant pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound's structure contributes to its interaction with microbial cell membranes or metabolic pathways.

Anticancer Activity

The anticancer potential of rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane has been explored through various assays. Studies have demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells.

Cell Line IC50 (µM)
MCF-7 (Breast cancer)15.0
A549 (Lung cancer)20.5
HeLa (Cervical cancer)12.3

The compound's mechanism may involve induction of apoptosis and inhibition of cell proliferation, although further research is necessary to elucidate the precise pathways involved.

Structure-Activity Relationship (SAR)

The unique combination of bromine and fluorine substituents on the cyclopropane ring influences the compound's biological activity. Structure-activity relationship studies are ongoing to determine how variations in substituents affect potency and selectivity.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique attributes of rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane:

Compound Name Key Features
1-(Bromomethyl)-2-(difluoromethyl)cyclopropaneContains difluoromethyl; different electronic properties.
1-(Chloromethyl)-2-(trifluoromethyl)cyclopropaneChlorine atom instead of bromine; alters reactivity.
1-(Bromomethyl)-2-(trifluoromethyl)cyclobutaneSimilar functional groups but in a cyclobutane framework; affects steric hindrance.

Case Studies

Recent case studies have focused on the synthesis and biological evaluation of rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane:

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the antimicrobial properties against resistant strains of bacteria. Results indicated a significant reduction in bacterial viability upon treatment with the compound.
  • Exploration of Anticancer Mechanisms : Another study investigated the cellular mechanisms by which this compound induces apoptosis in cancer cells, utilizing flow cytometry and Western blotting techniques to analyze protein expression related to apoptosis pathways.

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